2-N-Boc-Amino-5-methoxybenzoic acid
Overview
Description
2-N-Boc-Amino-5-methoxybenzoic acid is a specialty product used in proteomics research . It is a derivative of benzoic acid. The molecular formula is C13H17NO5 and the molecular weight is 267.28 g/mol .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C13H17NO5 . The InChI string representation isInChI=1S/C13H17NO5/c1-13(2,3)19-12(17)14-10-6-5-8(18-4)7-9(10)11(15)16/h5-7H,1-4H3,(H,14,17)(H,15,16)
. Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 267.28 g/mol . The compound is solid in form .Scientific Research Applications
Peptide Mimetics and Synthesis
Hydrogen-Bonded Peptide Mimetics : An unnatural amino acid, similar to 2-N-Boc-Amino-5-methoxybenzoic acid, was developed to mimic a tripeptide β-strand and form β-sheet-like hydrogen-bonded dimers. This derivative exhibited the ability to be incorporated into peptides using standard synthesis techniques, demonstrating its utility in peptide mimetics and synthetic chemistry (Nowick et al., 2000).
Enzyme-Aided Synthesis : Derivatives of this compound were synthesized using enzymatic resolution, illustrating its potential in the production of enantiomerically pure compounds, which are important in pharmaceutical chemistry (Krishnamurthy et al., 2015).
Synthesis of Intermediate Compounds : Research also shows its application in the synthesis of intermediate compounds like 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, indicating its relevance in the development of pharmaceuticals (Wang Yu, 2008).
Glycosidase and Enzyme Inhibition
- Enzyme Inhibition Studies : Compounds similar to this compound were found to inhibit glycosidase and glycogen phosphorylase, suggesting potential applications in the development of enzyme inhibitors for therapeutic purposes (Li et al., 2008).
Safety and Hazards
Mechanism of Action
Target of Action
It is a general reagent used in the synthesis of various compounds , suggesting that its targets could be diverse depending on the specific context of its use.
Biochemical Pathways
It is used in the synthesis of various compounds, including substituted isoquinolinonaphthyridines, quinazolinones, imidazobenzodiazepines, pyridoquinazolones, and polycyclic hexahydrobenzo[c]acridines . These compounds could potentially affect a variety of biochemical pathways.
Action Environment
It is recommended to store the compound in a dry, cool, and well-ventilated place under an inert atmosphere , suggesting that factors such as moisture, temperature, and atmospheric composition could potentially affect its stability and efficacy.
Properties
IUPAC Name |
5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)14-10-6-5-8(18-4)7-9(10)11(15)16/h5-7H,1-4H3,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXGOBGRVPAQEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373524 | |
Record name | 2-N-Boc-Amino-5-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
262614-64-2 | |
Record name | 2-N-Boc-Amino-5-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 262614-64-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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